molecular formula C20H19N3OS2 B2778459 3-phenethyl-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877653-12-8

3-phenethyl-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2778459
CAS No.: 877653-12-8
M. Wt: 381.51
InChI Key: ZVRXUKWLZAZHJY-UHFFFAOYSA-N
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Description

3-phenethyl-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H19N3OS2 and its molecular weight is 381.51. The purity is usually 95%.
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Biological Activity

3-Phenethyl-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H20N4S
  • Molecular Weight : 336.44 g/mol

This compound features a thienopyrimidine core, which is known to exhibit various pharmacological properties.

Antitumor Activity

Research indicates that compounds related to thieno[3,2-d]pyrimidines often exhibit significant antitumor activity. For instance, a study demonstrated that derivatives of thieno[3,2-d]pyrimidines possess notable inhibitory effects on various cancer cell lines. The compound's potential as an EGFR kinase inhibitor was highlighted, with IC50 values indicating strong activity against specific mutations associated with non-small cell lung cancer (NSCLC) .

Compound IC50 (nM) Target
3-Phenethyl derivative13EGFR L858R/T790M
Control (Olaparib)57.3PARP1

The mechanism by which this compound exerts its effects is primarily through the inhibition of kinases involved in cell signaling pathways that regulate cell proliferation and survival. The compound has shown to inhibit the EGFR pathway effectively, which is critical in many cancers.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thienopyrimidine scaffold can significantly influence biological activity. For example, substituents at the 2-position of the pyrimidine ring enhance binding affinity and selectivity towards specific kinases .

Key Findings from SAR Studies:

  • Substituent Effects : Electron-donating groups tend to increase activity while bulky groups may reduce it.
  • Core Modifications : Alterations in the thieno[3,2-d]pyrimidine structure can lead to improved selectivity and potency against targeted kinases.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • EGFR Inhibition : A study on a series of thieno[3,2-d]pyrimidine derivatives showed that specific substitutions led to enhanced selectivity for mutant EGFR over wild-type forms .
  • Antitumor Efficacy : In vitro tests demonstrated that compounds with similar scaffolds exhibited cytotoxicity against breast cancer cells, with some derivatives showing IC50 values comparable to established therapeutic agents like Olaparib .

Properties

IUPAC Name

3-(2-phenylethyl)-2-(pyridin-2-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS2/c24-19-18-17(10-13-25-18)22-20(26-14-16-8-4-5-11-21-16)23(19)12-9-15-6-2-1-3-7-15/h1-8,11H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRXUKWLZAZHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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